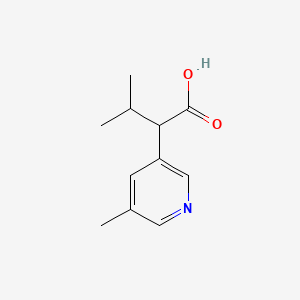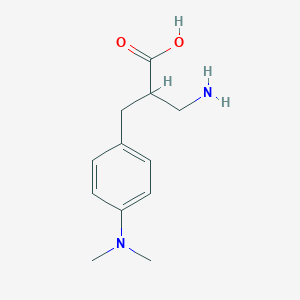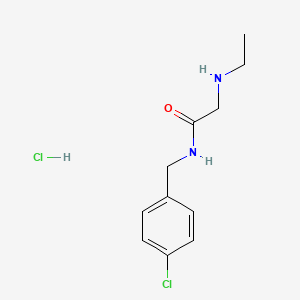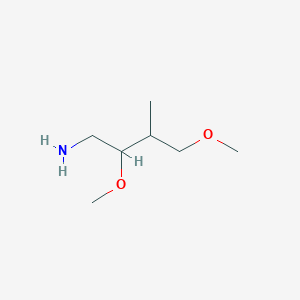
3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of butanoic acid, featuring a pyridine ring substituted with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as drug development or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact mechanism of action would depend on the specific context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid include:
Butanoic acid: A simple carboxylic acid with the formula C4H8O2.
2-Methylbutanoic acid: A branched-chain fatty acid with the formula C5H10O2.
3-Methylbutanoic acid:
Uniqueness
This compound is unique due to the presence of the pyridine ring and the specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methyl-2-(5-methylpyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)9-4-8(3)5-12-6-9/h4-7,10H,1-3H3,(H,13,14) |
InChI Key |
GMVTVFBHGDFTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13312391.png)

![(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13312410.png)

![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile](/img/structure/B13312422.png)

![1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione](/img/structure/B13312435.png)



